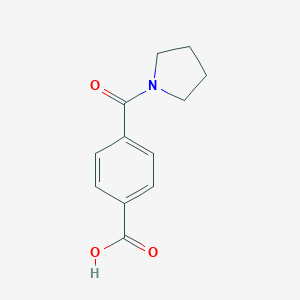

Benzoic acid, 4-(1-pyrrolidinylcarbonyl)-

概要

説明

Synthesis Analysis

The synthesis of benzoic acid derivatives can involve various methods, including solvothermal synthesis as seen in the creation of metal-organic frameworks using 4-(pyridin-4-yl)benzoic acid . Another example is the synthesis of hydrazone derivatives, such as 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid, characterized by spectroscopic techniques . Organotin(IV) complexes of benzoic acid derivatives have also been synthesized and characterized, indicating a range of methods to create such compounds .

Molecular Structure Analysis

The molecular structure and geometry of benzoic acid derivatives are often confirmed using spectroscopic techniques such as NMR, UV-VIS, IR, and computational methods like density functional theory (DFT) . The molecular geometry can be optimized using computational methods to predict the properties of the compounds .

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . The reactivity of these compounds can also be tailored for specific applications, such as the attachment onto surfaces for solar cell applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be quite diverse. For instance, metal-organic frameworks based on benzoic acid derivatives can display thermo- and solvatochromic properties, undergoing color changes with temperature and solvent variations . The mesomorphic properties of benzoic acid esters have been studied, with some forming liquid crystalline states . Additionally, the non-linear optical (NLO) properties of these compounds can be investigated using computational methods, which is important for materials science applications .

Relevant Case Studies

Case studies involving benzoic acid derivatives include the investigation of their use in metal-organic frameworks , their potential in solar cell technology , and their biological applications, such as testing against different bacteria and fungi . These studies demonstrate the versatility of benzoic acid derivatives in various fields, from materials science to biotechnology.

科学的研究の応用

Pharmacokinetic Modeling

Benzoic acid is extensively studied for its preservative qualities in food and beverage products, with a focus on pharmacokinetic data across different species. A study by Hoffman and Hanneman (2017) developed physiologically-based pharmacokinetic (PBPK) models for benzoic acid in rats, guinea pigs, and humans. These models predict the hepatic metabolism of benzoic acid to hippuric acid, demonstrating the compound's pharmacokinetic behavior and providing implications for dietary exposure assessments Physiologically-based pharmacokinetic analysis of benzoic acid in rats, guinea pigs and humans: Implications for dietary exposures and interspecies uncertainty.

Gut Health Regulation

Mao et al. (2019) explored the role of benzoic acid as an antibacterial and antifungal preservative, noting its potential to improve growth and health by promoting gut functions. This study highlighted how appropriate levels of benzoic acid could enhance enzyme activity, immunity, and microbiota in the gut, while excessive administration may harm gut health Benzoic Acid Used as Food and Feed Additives Can Regulate Gut Functions.

Electronic System Influence of Metals

Research by Lewandowski, Kalinowska, and Lewandowska (2005) delved into the interaction between selected metals and the electronic system of biologically important molecules, including benzoic acid derivatives. This study utilized various spectroscopic techniques to examine how metals influence the electronic system of these compounds, offering insights into their reactivity and potential applications The influence of metals on the electronic system of biologically important ligands. Spectroscopic study of benzoates, salicylates, nicotinates and isoorotates. Review.

Antioxidant, Microbial, and Cytotoxic Activities

A review by Godlewska-Żyłkiewicz et al. (2020) compared the effects of structural differences in selected carboxylic acids, including benzoic acid, on their antioxidant, antimicrobial, and cytotoxic activities. This comprehensive analysis revealed correlations between the compounds' structure and their bioactivity, suggesting potential therapeutic applications Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids.

Environmental and Material Sciences

In the field of environmental science and material engineering, benzoic acid derivatives have been investigated for their role in advanced oxidation processes, polymer synthesis, and as acidifiers in agricultural applications. Studies such as those by Qutob et al. (2022) on the degradation of contaminants like acetaminophen highlight the environmental relevance of these compounds A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation.

Safety And Hazards

While specific safety data for “Benzoic acid, 4-(1-pyrrolidinylcarbonyl)-” is not available in the search results, it’s generally advisable to handle all chemical substances with care. This includes avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring adequate ventilation .

特性

IUPAC Name |

4-(pyrrolidine-1-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(13-7-1-2-8-13)9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWLIPUKNHPPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448848 | |

| Record name | Benzoic acid, 4-(1-pyrrolidinylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-(1-pyrrolidinylcarbonyl)- | |

CAS RN |

150057-97-9 | |

| Record name | Benzoic acid, 4-(1-pyrrolidinylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

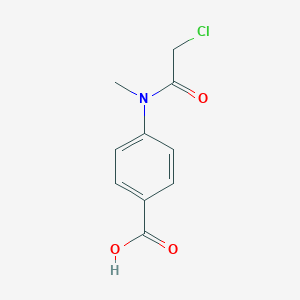

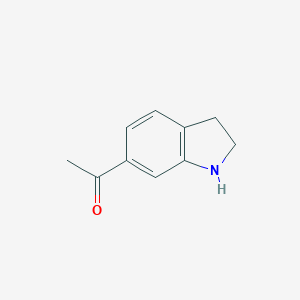

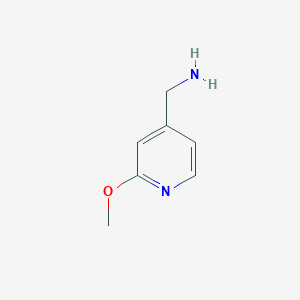

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)